Benzenemethanaminium, N,N,N-triethyl- chloride physical properties
Benzenemethanaminium, N,N,N-triethyl- chloride physical properties
An In-depth Technical Guide on the Physical Properties of Benzenemethanaminium, N,N,N-triethyl-, chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenemethanaminium, N,N,N-triethyl-, chloride, commonly known as Benzyltriethylammonium chloride (BTEAC or TEBA), is a quaternary ammonium salt. It is widely utilized in organic synthesis as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases.[1][2][3] Its amphiphilic nature, possessing both a hydrophilic quaternary ammonium head and a lipophilic benzyl group, allows it to shuttle anions from an aqueous phase to an organic phase, thereby accelerating reaction rates and improving yields.[4][5][6] This technical guide provides a comprehensive overview of the core physical properties of Benzyltriethylammonium chloride, details experimental protocols for their determination, and visualizes its catalytic mechanism.
Physical and Chemical Properties
Benzyltriethylammonium chloride is a white to light yellow crystalline powder.[7] It is hygroscopic and stable under normal conditions, though it is incompatible with strong oxidizing agents.[7]
Data Presentation
The quantitative physical properties of Benzenemethanaminium, N,N,N-triethyl-, chloride are summarized in the table below. Data has been compiled from various sources to provide a comprehensive overview.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₂ClN | [4] |
| Molecular Weight | 227.77 g/mol | [4][8][9] |
| Melting Point | 185 - 192 °C (with decomposition) | [4][5][7][10][11] |
| Boiling Point | 366.11 °C (rough estimate) | [4][12] |
| Density | 1.08 g/mL at 25 °C | [4][12] |
| Bulk Density | 700 kg/m ³ | [6][10] |
| Solubility in Water | 630 - 700 g/L at 20 °C | [6][10][12] |
| Refractive Index | n20/D 1.479 | [4][12] |
| Flash Point | > 275 °C (> 527 °F) - closed cup | [5][6] |
| Autoignition Temperature | 300 °C | [6][10] |
| pH | 6.0 - 8.0 (100 g/L in H₂O at 20 °C) | [6][10] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this specific compound are not widely published. Therefore, the following sections describe standardized methodologies appropriate for a compound of this nature.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a standard technique for this determination.[13]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry Benzenemethanaminium, N,N,N-triethyl-, chloride is finely ground using a mortar and pestle. The open end of a capillary tube is jabbed into the powder to pack a small amount of the sample into the tube, which is then tapped gently to compact the solid to a height of 2-3 mm.[14]
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range between these two temperatures. For a pure substance, this range is typically narrow.[8]
Solubility Determination
The solubility of Benzenemethanaminium, N,N,N-triethyl-, chloride in water can be determined using a standard shake-flask method.
Apparatus:
-
Analytical balance
-
Volumetric flasks
-
Conical flasks with stoppers
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath or incubator
-
Centrifuge
-
Spectrophotometer or other suitable analytical instrument
Procedure:
-
Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of deionized water in a conical flask.
-
Equilibration: The flask is sealed and placed in a temperature-controlled bath (e.g., at 20 °C). The mixture is stirred for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, and a clear aliquot of the supernatant is carefully removed. To ensure all solid particles are removed, the aliquot may be centrifuged.
-
Quantification: The concentration of the dissolved solid in the clear supernatant is determined. This can be done by evaporating a known volume of the solution to dryness and weighing the residue, or by a suitable analytical technique such as UV-Vis spectrophotometry if the compound has a chromophore.
-
Calculation: The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).
Key Mechanisms and Workflows
Phase-Transfer Catalysis Mechanism
Benzenemethanaminium, N,N,N-triethyl-, chloride's primary role is as a phase-transfer catalyst. The diagram below illustrates the general mechanism by which it facilitates a reaction between a nucleophile in an aqueous phase and an organic substrate in an organic phase.
Caption: Catalytic cycle of Benzenemethanaminium, N,N,N-triethyl-, chloride in phase-transfer catalysis.
This diagram illustrates how the catalyst (Q⁺Cl⁻) exchanges its chloride anion for the nucleophile (Nu⁻) in the aqueous phase to form a lipophilic ion pair (Q⁺Nu⁻). This ion pair is soluble in the organic phase, where the nucleophile reacts with the organic substrate (R-X) to form the product (R-Nu). The catalyst then exchanges the leaving group (X⁻) and returns to the aqueous phase to begin the cycle anew.
Experimental Workflow for a Phase-Transfer Catalyzed Reaction
The following diagram outlines a typical experimental workflow for a nucleophilic substitution reaction using Benzenemethanaminium, N,N,N-triethyl-, chloride as a phase-transfer catalyst.
Caption: A generalized experimental workflow for a reaction utilizing phase-transfer catalysis.
This workflow highlights the key steps from setting up the biphasic reaction to the final analysis of the purified product. The vigorous stirring is crucial to create a large surface area between the two immiscible phases, which is essential for the catalyst to function effectively.
References
- 1. How Benzyltriethylammonium Chloride Serves as an Efficient Phase Transfer Catalyst [jindunchemical.com]
- 2. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. biomedres.us [biomedres.us]
- 6. Phase-transfer Catalysis | Chemical Bull Pvt Ltd [chemicalbull.com]
- 7. Benzyltriethylammonium chloride | 56-37-1 [chemicalbook.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. Benzyl triethylammonium chloride | C13H22N.Cl | CID 66133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
- 11. Benzyltriethylammonium chloride 99 56-37-1 [sigmaaldrich.com]
- 12. [PDF] Determination of solubility parameters of ionic liquids and ionic liquid/solvent mixtures from intrinsic viscosity. | Semantic Scholar [semanticscholar.org]
- 13. thinksrs.com [thinksrs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
